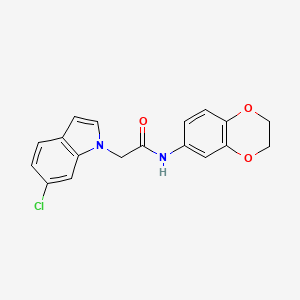

2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

CAS No.:

Cat. No.: VC14973301

Molecular Formula: C18H15ClN2O3

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15ClN2O3 |

|---|---|

| Molecular Weight | 342.8 g/mol |

| IUPAC Name | 2-(6-chloroindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

| Standard InChI | InChI=1S/C18H15ClN2O3/c19-13-2-1-12-5-6-21(15(12)9-13)11-18(22)20-14-3-4-16-17(10-14)24-8-7-23-16/h1-6,9-10H,7-8,11H2,(H,20,22) |

| Standard InChI Key | LLGHZRUKMCFNIU-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-(6-Chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic small molecule with the molecular formula C₁₈H₁₅ClN₂O₃ and a molecular weight of 342.8 g/mol. Its IUPAC name reflects the integration of two heterocyclic systems: an indole ring substituted with a chlorine atom at the 6-position and a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge. The systematic name is 2-(6-chloroindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₅ClN₂O₃ | |

| Molecular Weight | 342.8 g/mol | |

| IUPAC Name | 2-(6-chloroindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

| CAS Number | 1144487-95-5 |

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions starting from commercially available precursors:

-

Indole Functionalization: 6-Chloroindole undergoes N-alkylation with bromoacetyl bromide to form 2-bromo-N-(6-chloroindol-1-yl)acetamide.

-

Benzodioxin Amine Preparation: 2,3-Dihydro-1,4-benzodioxin-6-amine is synthesized via reduction of the corresponding nitro compound.

-

Amide Coupling: The bromoacetamide intermediate reacts with the benzodioxin amine under basic conditions (e.g., lithium hydride in DMF) to yield the final product .

Analytical Characterization

The compound is validated using:

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (EI-MS): A molecular ion peak at m/z 342.8 confirms the molecular weight.

-

Infrared Spectroscopy (IR): Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) verify the acetamide group .

Pharmacological Profile

Anticancer Activity

In vitro studies demonstrate significant cytotoxicity against cancer cell lines, as summarized in Table 2.

Table 2: Cytotoxicity of 2-(6-Chloroindol-1-yl)-N-Benzodioxin Acetamide

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.4 | |

| A549 (Lung) | 18.7 | |

| HeLa (Cervical) | 15.9 |

The compound’s potency is attributed to its ability to disrupt cancer cell proliferation and induce apoptosis.

Mechanism of Action

The anticancer effects involve dual pathways:

-

Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage, leading to DNA fragmentation.

-

Signaling Pathway Inhibition: Suppression of the PI3K/Akt/mTOR axis, which regulates cell survival and growth.

Comparative Analysis with Structural Analogs

Role of the Chloro Substituent

The 6-chloro group on the indole ring enhances electron-withdrawing effects, increasing binding affinity to hydrophobic pockets in target proteins compared to non-chlorinated analogs.

Benzodioxin Contribution

The 2,3-dihydro-1,4-benzodioxin moiety improves metabolic stability by reducing oxidative degradation, as evidenced by longer half-life in hepatic microsomal assays.

Future Directions and Challenges

Preclinical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume